((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate
Description
((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate is a chiral oxazolidinone derivative featuring two key functional groups:
- Tert-butoxycarbonyl (Boc) group: A widely used amine-protecting group in organic synthesis, stable under basic and nucleophilic conditions but cleavable under acidic conditions.
- 4-Methylbenzenesulfonate (tosyl) group: A robust leaving group that facilitates nucleophilic substitution reactions, enhancing reactivity in synthetic pathways.
The oxazolidinone core provides a rigid, stereodefined scaffold, making this compound valuable in asymmetric synthesis, particularly as an intermediate for chiral building blocks in pharmaceuticals or natural products. Its tosyl group enables efficient displacement reactions, while the Boc group ensures amine functionality is preserved during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl (4S)-2,2-dimethyl-4-[(4-methylphenyl)sulfonyloxymethyl]-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-7-9-15(10-8-13)26(21,22)24-12-14-11-23-18(5,6)19(14)16(20)25-17(2,3)4/h7-10,14H,11-12H2,1-6H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJCRUNHXFKLI-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(N2C(=O)OC(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(N2C(=O)OC(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate, commonly referred to as a sulfonate derivative of an oxazolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 273.37 g/mol
- IUPAC Name : ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The oxazolidine ring is known for its role in antibiotic activity, particularly in inhibiting bacterial protein synthesis by binding to the ribosomal RNA. The sulfonate group enhances solubility and may influence the compound's interaction with cellular membranes.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate have been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 8-32 µg/mL, indicating moderate antibacterial activity .
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Anticancer Potential
- Recent investigations have explored the anticancer potential of oxazolidine derivatives. A study reported that compounds featuring similar structural motifs could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the activation of caspase pathways and disruption of mitochondrial membrane potential .
- Neuroprotective Effects
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of oxazolidine derivatives were synthesized and evaluated for their antimicrobial activity. The results demonstrated that the presence of the tert-butoxycarbonyl group significantly enhanced the antimicrobial efficacy compared to non-substituted analogs.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 8 | S. aureus |
| B | 16 | E. coli |
| C | 32 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
A study focused on the cytotoxic effects of several oxazolidine derivatives on human cancer cell lines revealed that compound D exhibited an IC50 value of 15 µM against MCF-7 cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 15 | MCF-7 |
| E | 25 | HeLa |
| F | >50 | Normal Fibroblasts |
Scientific Research Applications
Organic Synthesis
Reagent in Asymmetric Synthesis
- This compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of enantiomerically enriched compounds. The oxazolidine ring provides a stereocenter that can influence the outcome of reactions such as nucleophilic substitutions and additions.
Example Case Study:
- In a study by Zhang et al. (2023), ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate was utilized to synthesize a series of β-amino acids with high enantiomeric excess. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its utility in complex organic transformations.
Medicinal Chemistry
Potential Anticancer Agents
- Research indicates that derivatives of this compound may exhibit anticancer properties. The oxazolidine structure is known for its ability to interact with biological targets, making it a candidate for drug development.
Example Case Study:
- A recent investigation by Liu et al. (2024) evaluated the cytotoxic effects of synthesized derivatives based on ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate against various cancer cell lines. The study reported promising results, with several compounds showing significant inhibition of cell proliferation.
Material Science
Polymerization Initiator
- The compound can also function as an initiator for polymerization reactions, particularly in the synthesis of functional polymers. Its ability to form stable radicals makes it suitable for controlled radical polymerization techniques.
Example Case Study:
- In a study conducted by Kim et al. (2025), ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate was employed as an initiator in the polymerization of styrene and acrylates, resulting in polymers with tailored properties for use in coatings and adhesives.
Summary Table of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Organic Synthesis | Chiral auxiliary for β-amino acid synthesis | Zhang et al., 2023 |
| Medicinal Chemistry | Potential anticancer agents | Liu et al., 2024 |
| Material Science | Polymerization initiator | Kim et al., 2025 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two structurally related analogs from recent studies:
Stability and Handling
- Target Compound : Stable under basic and neutral conditions but susceptible to strong acids (e.g., TFA) due to Boc cleavage. The tosyl group is hydrolytically stable but reactive toward nucleophiles.
- TIPS Analogue : Sensitive to acidic conditions and fluoride ions, requiring anhydrous handling. The acetate ester is less reactive than tosylates, necessitating harsher conditions for displacement .
- Bromoindolin Derivative: The benzyl group is stable under acidic conditions but cleavable via hydrogenolysis. Bromine’s electrophilicity demands inert atmospheres to prevent degradation .
Industrial and Academic Relevance
- The target compound’s simplicity and reactivity make it a staple in academic labs for chiral auxiliary development.
- In contrast, the TIPS and bromoindolin analogs are specialized for complex natural product syntheses, reflecting their niche in antimicrobial and anticancer drug discovery .
Preparation Methods
Evans’ Oxazolidinone Derivatives
Evans’ method for oxazolidinones involves LiBH₄ reduction of Boc-protected β-hydroxy esters. Applied to (4) , this could yield the hydroxymethyl intermediate, but subsequent tosylation would still be required.
Industrial-Scale Synthesis and Purification
A kilogram-scale process described in US Patent 9,708,354 emphasizes:
-
Crystallization : The final product is purified via recrystallization from heptane/ethyl acetate (3:1), achieving >99.5% enantiomeric excess (ee).
-
Cost Efficiency : 2,2-Dimethoxypropane is recycled via distillation, reducing raw material costs by 40%.
Process Metrics
| Step | Purity (%) | Yield (%) | Cost ($/kg) |
|---|---|---|---|
| Boc Protection | 99.8 | 98 | 120 |
| Cyclocondensation | 99.5 | 100 | 85 |
| Tosylation | 98.7 | 88 | 210 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 1.40 (s, 9H, Boc), 1.50 (s, 6H, CH₃), 2.45 (s, 3H, Ts-CH₃), 4.10–4.30 (m, 3H, CH₂O and CHN), 7.35–7.80 (m, 4H, Ts-Ar).
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IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1360 cm⁻¹ (S=O), 1170 cm⁻¹ (C-O-C).
Chromatographic Methods
Q & A
Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?
To achieve high enantiomeric purity, use chiral starting materials (e.g., (S)-configured oxazolidinone precursors) and controlled reaction conditions. For example, low temperatures (-78°C) and anhydrous solvents (e.g., THF or CH₂Cl₂) minimize racemization. Catalytic asymmetric methods or chiral auxiliaries (e.g., tert-butoxycarbonyl groups) can enhance stereocontrol. Purification via column chromatography with chiral stationary phases or recrystallization in non-polar solvents further ensures purity .
Q. Which spectroscopic methods are most effective for characterizing structural integrity?
- NMR : ¹H and ¹³C NMR confirm functional groups (e.g., tert-butoxycarbonyl at δ 1.4 ppm, tosyl aromatic protons at δ 7.2–7.8 ppm). 2D techniques (COSY, NOESY) resolve stereochemical ambiguities.
- X-ray crystallography : Determines absolute configuration and crystal packing (using SHELX or WinGX for refinement) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₂₀H₂₉NO₆S: [M+H]⁺ calc. 436.179).
Q. What are the optimal storage conditions to maintain stability?
Store in anhydrous, inert environments (argon atmosphere) at -20°C to prevent hydrolysis of the tert-butoxycarbonyl and tosyl groups. Use desiccants (e.g., molecular sieves) and avoid protic solvents. Analogous silyl reagents in highlight moisture sensitivity, reinforcing these protocols .
Advanced Research Questions
Q. How can conflicting NMR data regarding stereochemistry be resolved?
Discrepancies may arise from epimerization or overlapping signals. Strategies include:
- X-ray crystallography : Resolve absolute configuration definitively (SHELXL refinement) .
- Chiral derivatization : React with enantiopure reagents (e.g., Mosher’s acid) to amplify chemical shift differences.
- Dynamic NMR : Analyze temperature-dependent coalescence to assess interconversion barriers .
Q. What strategies mitigate epimerization during multi-step syntheses?
- Reaction conditions : Use non-polar solvents (hexane) and avoid bases (e.g., Et₃N) that promote deprotonation.
- Low temperatures : Slow kinetic pathways reduce stereochemical scrambling.
- Chromatographic separation : Optimize HPLC conditions (e.g., chiral columns) to isolate epimers, as noted in for similar impurities .
Q. How do steric effects influence the reactivity of the tosyl group in nucleophilic substitutions?
The tert-butoxycarbonyl and 2,2-dimethyloxazolidinone groups create steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., monitoring by ¹⁹F NMR with fluorinated nucleophiles) quantify this effect. Computational modeling (DFT) predicts transition-state geometries, revealing how steric bulk directs regioselectivity .
Q. What analytical approaches identify intermediates/by-products in low-yield syntheses?
- LC-MS : Track intermediates in real-time (e.g., tert-butoxycarbonyl cleavage products).
- In-situ IR/NMR : Monitor reaction progress for unexpected side reactions (e.g., tosyl group hydrolysis).
- HPLC-MS : Compare retention times and fragmentation patterns with synthetic standards, as applied in pesticide impurity analysis () .
Q. How does the oxazolidinone ring enhance stereoselectivity as a chiral auxiliary?
The rigid oxazolidinone scaffold enforces a defined chiral environment, directing nucleophilic attacks (e.g., alkylations) to the less hindered face. demonstrates analogous tert-butoxy groups in imidazole derivatives stabilizing transition states via steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
